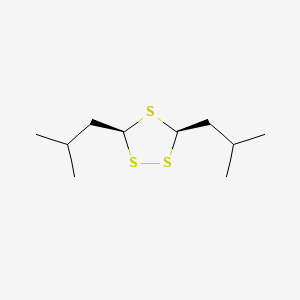
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is a sulfur-containing organic compound It is a member of the trithiolane family, characterized by a three-membered ring containing three sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the cyclization of dithiols with suitable alkylating agents. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol precursors.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol precursors.
Substitution: Various substituted trithiolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is used as a building block for synthesizing more complex molecules. Its unique sulfur ring structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying sulfur-containing biomolecules and their interactions. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and design.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical species, depending on the reaction conditions. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trithiolane: A simpler analog with a similar sulfur ring structure.
3,5-Dimethyl-1,2,4-trithiolane: Another analog with different alkyl substituents.
1,2,4-Trithiane: A related compound with a six-membered sulfur ring.
Uniqueness
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is unique due to its specific stereochemistry and the presence of two 2-methylpropyl groups. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
78448-46-1 |
|---|---|
Fórmula molecular |
C10H20S3 |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
(3S,5R)-3,5-bis(2-methylpropyl)-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
Clave InChI |
KDWIVNVANGCLCA-AOOOYVTPSA-N |
SMILES isomérico |
CC(C)C[C@@H]1S[C@@H](SS1)CC(C)C |
SMILES canónico |
CC(C)CC1SC(SS1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



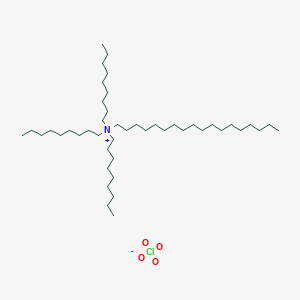

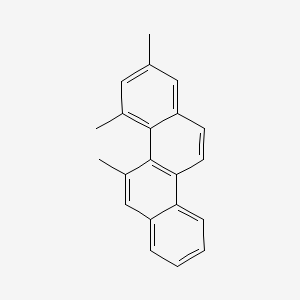
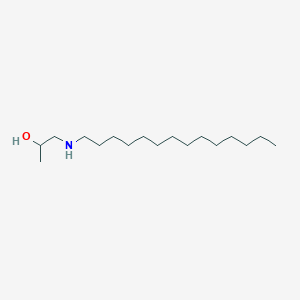
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
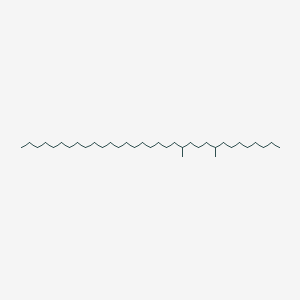
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
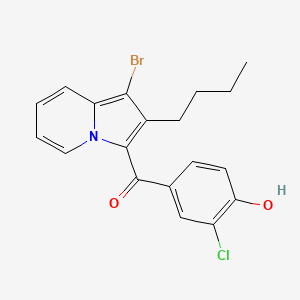
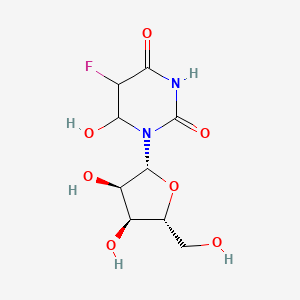
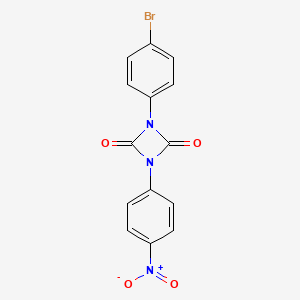
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
